molecular formula C9H4O7 B8576205 Puberulonic acid CAS No. 82-83-7

Puberulonic acid

Cat. No. B8576205
CAS RN: 82-83-7
M. Wt: 224.12 g/mol
InChI Key: JAJRKOVXTSKCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05990160

Procedure details

5 mg of puberulonic acid are dissolved in 300 μl of water and treated at 105° for 15 hours under nitrogen, using a Pico-tag apparatus (Waters-Millipore). The reaction solution is freeze dried, obtaining about 3 mg of puberulic acid.
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:7](=[O:8])[C:6]([OH:9])=[C:5]([OH:10])[C:4]([OH:11])=[C:3]2C([O:14][C:15](=[O:16])[C:2]=12)=O>O>[CH:1]1[C:7](=[O:8])[C:6]([OH:9])=[C:5]([OH:10])[C:4]([OH:11])=[CH:3][C:2]=1[C:15]([OH:16])=[O:14]

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
C1=C2C(=C(C(=C(C1=O)O)O)O)C(=O)OC2=O
Name
Quantity
300 μL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated at 105° for 15 hours under nitrogen
Duration
15 h
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.